![molecular formula C21H20INO5 B443251 ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE](/img/structure/B443251.png)
ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is characterized by its unique combination of ethoxy, iodo, and indole groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE typically involves multiple steps, starting with the preparation of the indole derivative. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions.
Ethoxy Group Addition: This step involves the ethylation of the phenolic hydroxyl group using ethyl iodide or ethyl bromide in the presence of a base.
Final Coupling: The final step involves coupling the indole derivative with ethyl bromoacetate in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Analyse Des Réactions Chimiques
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions, leading to a variety of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling, facilitated by palladium catalysts, to form complex biaryl structures.
Applications De Recherche Scientifique
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, making it a valuable tool in the study of biological pathways and mechanisms.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific biological context and the derivative being studied.
Comparaison Avec Des Composés Similaires
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: A structural analog with different biological activities.
The uniqueness of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C21H20INO5 |
|---|---|
Poids moléculaire |
493.3g/mol |
Nom IUPAC |
ethyl 2-[2-ethoxy-6-iodo-4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H20INO5/c1-3-26-18-11-13(10-16(22)20(18)28-12-19(24)27-4-2)9-15-14-7-5-6-8-17(14)23-21(15)25/h5-11H,3-4,12H2,1-2H3,(H,23,25)/b15-9- |
Clé InChI |
SRSPFZYWVFPJMH-DHDCSXOGSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(5-bromo-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B443168.png)
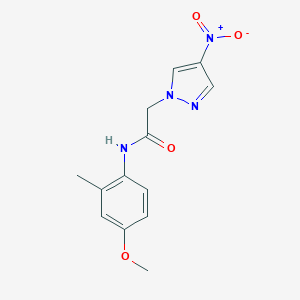
![4-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B443170.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B443172.png)
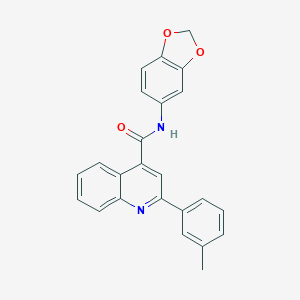
![3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID](/img/structure/B443176.png)
![3-(2,6-dichlorophenyl)-N-[2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)ethyl]-5-methylisoxazole-4-carboxamide](/img/structure/B443177.png)
![Methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443179.png)
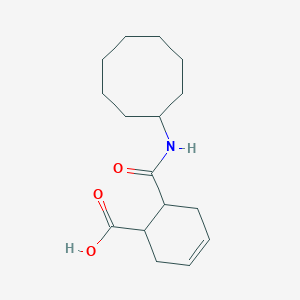
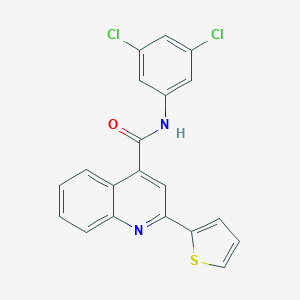
![Methyl 4-(4-chlorophenyl)-2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B443182.png)
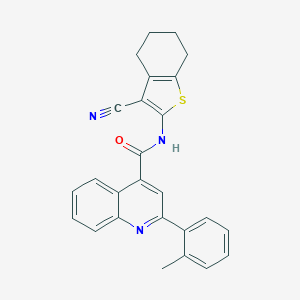
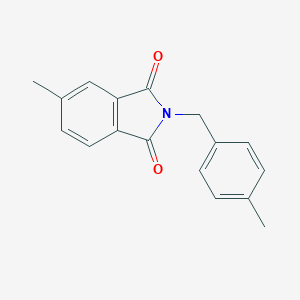
![ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B443191.png)
